molecular formula C6H12O4 B3043459 trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane CAS No. 87133-52-6

trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane

Cat. No.: B3043459
CAS No.: 87133-52-6
M. Wt: 148.16 g/mol
InChI Key: WHRYYSSZMQDPLV-OLQVQODUSA-N
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Description

trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane: is an organic compound characterized by the presence of two hydroxymethyl groups attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane typically involves the acid-catalyzed condensation of glycerol with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The reaction conditions include maintaining a specific temperature and pH to favor the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

Chemistry: trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane is used as a building block in the synthesis of polymers and other complex organic molecules. Its unique structure allows for the creation of materials with specific properties.

Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of resins, adhesives, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of different products.

Mechanism of Action

The mechanism of action of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane involves its ability to participate in various chemical reactions due to the presence of hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in polymer synthesis or drug delivery.

Comparison with Similar Compounds

  • cis-2,5-Bis-(hydroxymethyl)-1,4-dioxane
  • 2,5-Bis-(hydroxymethyl)furan
  • 2,5-Bis-(hydroxymethyl)tetrahydrofuran

Comparison:

  • cis-2,5-Bis-(hydroxymethyl)-1,4-dioxane: The cis isomer has different spatial arrangement of hydroxymethyl groups, leading to different chemical properties and reactivity.
  • 2,5-Bis-(hydroxymethyl)furan: This compound has a furan ring instead of a dioxane ring, resulting in different chemical behavior and applications.
  • 2,5-Bis-(hydroxymethyl)tetrahydrofuran: The tetrahydrofuran ring provides different steric and electronic properties compared to the dioxane ring, affecting its reactivity and use in synthesis.

Conclusion

trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and biologically active molecules

Properties

IUPAC Name

[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYYSSZMQDPLV-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC[C@H](O1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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